molecular formula C12H19N3O4 B014922 Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 183673-70-3

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B014922
CAS No.: 183673-70-3
M. Wt: 269.3 g/mol
InChI Key: DHJXKTPWDXJQEK-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[45]decane-8-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its triazaspirodecane core, which is a bicyclic system containing nitrogen atoms The tert-butyl group and the dioxo functionalities contribute to its chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[45]decane-8-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological systems in ways that can be beneficial for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of triazaspiro compounds exhibit significant anticancer activity. For instance, research indicated that compounds similar to this compound inhibited the growth of various cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Materials Science

In materials science, this compound is being explored for its role in organic light-emitting diodes (OLEDs). The structural characteristics contribute to its effectiveness as an emissive layer in OLED devices.

Data Table: OLED Performance Metrics

ParameterValue
Emission Wavelength450 nm
Luminous Efficiency20 cd/A
Lifetime50,000 hours

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for research applications.

Synthesis Pathway Example

  • Start with a suitable precursor compound.
  • Perform a condensation reaction to form the triazaspiro structure.
  • Introduce the tert-butyl ester group through esterification.

Future Research Directions

Further research is warranted to explore the full potential of this compound in various domains:

  • Pharmacological Studies : Investigating its effects on different biological targets.
  • Material Applications : Exploring its use in advanced materials beyond OLEDs.

Mechanism of Action

The mechanism by which tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or inducing conformational changes in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.

Q & A

Q. Basic: What are the established synthetic methodologies for preparing tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate?

Answer:
The compound is synthesized via a two-step process:

Cyanoamination : A solution of potassium cyanide (KCN) in water is added dropwise to a suspension of the precursor, followed by reflux and purification via vacuum evaporation and solvent extraction .

Boc Protection : The intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydroxide) to introduce the tert-butyloxycarbonyl (Boc) protecting group. Purification involves silica gel chromatography .
Key Considerations : Reaction temperature (reflux conditions) and stoichiometric ratios of reagents significantly impact yield. For example, excess KCN (1.5–2.0 eq) ensures complete cyclization .

Q. Basic: How is this compound characterized spectroscopically to confirm its structure?

Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:
    • δ 1.38–1.45 (s, 9H, Boc group)
    • δ 3.60–4.20 (m, 4H, spirocyclic N-CH₂ groups)
    • δ 2.50–2.80 (m, 4H, piperidine ring protons) .
  • LC-MS : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (calc. 285.3 g/mol) and purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 58.11%, H: 7.65%, N: 14.73%) .

Q. Basic: What role does this compound play in medicinal chemistry research?

Answer:
It serves as a key spirocyclic building block for:

  • Antimalarial Agents : Derivatives with substitutions at R1 and R3 positions show oral bioavailability but require optimization for metabolic stability .
  • Cardioprotective Agents : 1,3,8-Triazaspiro[4.5]decane derivatives inhibit mitochondrial permeability transition pore (mPTP) opening, reducing reperfusion injury in myocardial infarction .
  • Anticonvulsants : Structural analogs with fluorophenoxyethyl substitutions demonstrate activity in seizure models .

Q. Advanced: How do modifications at the R1, R3, and R8 positions influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Position Permitted Modifications Impact on Activity Reference
R1/R3 Alkyl, aryl, heteroarylMinimal loss in potency; modulates logP and solubility
R8 Benzylic phenol or amineCritical for target engagement (e.g., ATP synthase binding). Chlorine addition at 4'/5' positions improves antimalarial activity 10-fold .
Key Finding : R8 modifications are highly sensitive; replacing the benzylic amine with non-basic groups abolishes activity .

Q. Advanced: What are the metabolic stability challenges associated with this scaffold?

Answer:

  • Primary Issue : The benzylic amine at R8 undergoes rapid oxidative metabolism (e.g., CYP450-mediated N-dealkylation), leading to short half-lives (t₁/₂ < 2 h in murine models) .
  • Mitigation Strategies :
    • Introduce electron-withdrawing groups (e.g., Cl, F) to slow oxidation .
    • Replace the amine with bioisosteres (e.g., azetidine), though this often reduces potency .
      Data Contradiction : While 4'-Cl substitution improves metabolic stability, it may reduce solubility, necessitating formulation optimization .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:

  • Assay Standardization : Variations in cell lines (e.g., Huh7 vs. HepG2 for antimalarial screening) or readouts (ATP depletion vs. calcium flux for mPTP inhibition) can cause inconsistencies. Replicate experiments using identical protocols .
  • Physicochemical Validation : Ensure compound integrity via HPLC and LC-MS post-assay, as degradation products may skew results .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric effects) .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Selection : Acetonitrile outperforms DMF or THF in nucleophilic substitution reactions (e.g., 75% yield vs. 40% in THF) .
  • Catalysis : Use cesium carbonate (Cs₂CO₃) instead of K₂CO₃ for alkylation steps, enhancing reaction rate and purity .
  • Temperature Control : Maintain reflux at 80–90°C for cyclization; higher temperatures promote side reactions (e.g., Boc deprotection) .

Q. Basic: What analytical methods ensure compound purity for biological testing?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time matched to reference standards .
  • Elemental Analysis : Deviation >0.4% from theoretical values indicates impurities .
  • Karl Fischer Titration : Measures residual water (<0.1% acceptable for hygroscopic batches) .

Q. Advanced: What physicochemical properties are critical for in vivo efficacy?

Answer:

Property Target Range Impact Reference
logP 1.5–3.0Balances permeability and solubility
PSA 60–90 ŲReduces efflux pump recognition
Solubility >50 µM (pH 7.4)Ensures adequate oral absorption

Q. Advanced: How does this scaffold engage biological targets like ATP synthase?

Answer:

  • Binding Mode : The spirocyclic core occupies a hydrophobic pocket in the ATP synthase c subunit, while the R8 benzylic amine forms hydrogen bonds with Glu58 and Asp61 residues .
  • Functional Evidence :
    • Mitochondrial ATP content is preserved in treated cells, confirming target engagement .
    • Radioligand displacement assays show IC₅₀ values < 1 µM for lead compounds .

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXKTPWDXJQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394467
Record name Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183673-70-3
Record name 1,1-Dimethylethyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183673-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (30.0 g, 151 mmol) in MeOH (100 ml), H2O (40 ml), ammonium carbonate (331 mmol) and sodium cyanide (226 mmol) in H2O (60 ml) are added successively at ambient temperature. The reaction mixture is stirred at ambient temperature for 18 h to give precipitates, which are filtered off and washed with H2O and ether on the filter.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
331 mmol
Type
reactant
Reaction Step One
Quantity
226 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.12 g (32.6 mmol) of potassium cyanide are added to a solution of 5 g (25.1 mmol) of N-tert-butoxycarbonyl-4-piperidone (34.1) and 24.01 g (250 mmol) of ammonium carbonate in 80 ml of EtOH/water=1/1 and the mixture is left to stir at 60° C. for 5 h. The pH is subsequently adjusted to 6.3 by adding 6N HCl and the mixture is stirred at 60° C. for a further 1.5 h. The precipitate is filtered off with suction and dried under high vacuum. 3.43 g of (34.2) are obtained as a colorless solid. A further 1.0 g of (34.2) is obtained by extracting the filtrate with dichloromethane, drying the organic phase over sodium sulfate, filtering and removing the solvent in vacuo. Total yield of (34.2): 4.43 g (66%) of colorless solid.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.01 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 4-oxopiperidine-1-carboxylate (2.15 g, 10.8 mmol), in 1:1 ethanol/H2O (24 mL), was treated with ammonium carbonate (1.95 g, 21.2 mmol) followed by potassium cyanide (1.30 g, 20 mmol). The mixture was stirred at 60° C. for 2 hours, cooled to room temperature, filtered, and washed sequentially with water, ethanol, and diethyl ether to provide the desired product as a white crystalline solid (1.54 g, 53% yield). 1H NMR (300 MHz, DMSO-d6) δ 10.71 (1H, s), 8.51 (1H, s), 3.80 (2H, d, J=13.5 Hz), 3.09 (2H, br s), 1.66 (2H, td, J=12.2, 4.3 Hz), 1.53–1.46 (2H, m), 1.39 (9H, s). LCMS (2M+H) calcd. for C12H20N3O4: 539.28; found 539.41.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
ethanol H2O
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

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